1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene
Overview
Description
1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods, with one common approach being the Suzuki–Miyaura coupling reaction. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzene derivative, while nitration would produce a nitro-substituted benzene derivative .
Scientific Research Applications
1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets, such as enzymes or receptors, through various pathways. The presence of electron-withdrawing groups, such as fluorine and trifluoromethoxy, can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,4-Dichloro-1-fluorobenzene
- 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene
Uniqueness
1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,5-dichloro-2-fluoro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGUSQTVXJVOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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